molecular formula C14H27ClN2O B1424699 N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride CAS No. 1236263-42-5

N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride

Cat. No.: B1424699
CAS No.: 1236263-42-5
M. Wt: 274.83 g/mol
InChI Key: KQDWYVBILNZJDR-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C14H27ClN2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride typically involves the reaction of cyclohexylamine with ethyl 2-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride
  • N-Cyclohexyl-N-propyl-2-piperidinecarboxamide hydrochloride
  • N-Cyclohexyl-N-isopropyl-2-piperidinecarboxamide hydrochloride

Uniqueness

N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

N-cyclohexyl-N-ethylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O.ClH/c1-2-16(12-8-4-3-5-9-12)14(17)13-10-6-7-11-15-13;/h12-13,15H,2-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDWYVBILNZJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236263-42-5
Record name 2-Piperidinecarboxamide, N-cyclohexyl-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236263-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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